molecular formula C6H4S2 B052689 Thieno[3,2-b]thiophene CAS No. 251-41-2

Thieno[3,2-b]thiophene

Cat. No. B052689
CAS RN: 251-41-2
M. Wt: 140.2 g/mol
InChI Key: VJYJJHQEVLEOFL-UHFFFAOYSA-N
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Patent
US08871884B2

Procedure details

To a solution of thieno[3,2-b]thiophene (1.2 g, 8.56 mmol) in 60 mL THF, 2.5 M solution of n-BuLi in hexane (7.25 mL, 18.0 mmol) was added dropwise at −50° C. under N2. The solution was stirred at −50° C. for 2 h and 1.0 M solution of trimethyltin chloride (18.9 mL, 18.8 mmol) in THF was added in one portion. After stirring at −50° C. for 2 h, the solution was warmed to room temperature and stirred for 24 h. The resulting mixture was poured into deionized water and 100 mL of CHCl3. The organic layer was washed twice with 50 mL of water and dried over anhydrous Na2SO4. The organic layer was evaporated and dried over vacuum to afford brown solid. The solid was then purified by recrystallization from Et2O to give colourless crystals (0.6 g, 82% yield). 1H NMR (CDCl3, 300 MHz, ppm): δ 7.26 (s, 2H), 0.48 (s, 18H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[S:6][CH:7]=[CH:8][C:2]1=2.[Li]CCCC.CCCCCC.[CH3:20][Sn:21](Cl)([CH3:23])[CH3:22]>C1COCC1.C(Cl)(Cl)Cl.O>[CH3:20][Sn:21]([CH3:23])([CH3:22])[C:5]1[S:1][C:2]2[CH:8]=[C:7]([Sn:21]([CH3:23])([CH3:22])[CH3:20])[S:6][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
S1C2=C(C=C1)SC=C2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7.25 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18.9 mL
Type
reactant
Smiles
C[Sn](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at −50° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
WASH
Type
WASH
Details
The organic layer was washed twice with 50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
dried over vacuum
CUSTOM
Type
CUSTOM
Details
to afford brown solid
CUSTOM
Type
CUSTOM
Details
The solid was then purified by recrystallization from Et2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Sn](C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.